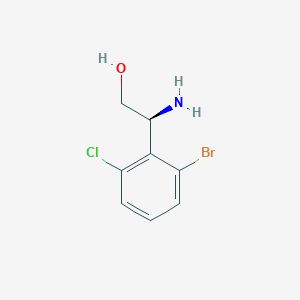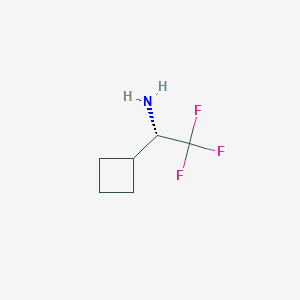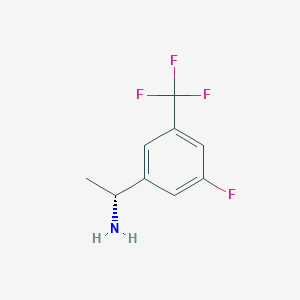
(R)-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of fluorine and trifluoromethyl groups on the phenyl ring. These functional groups often impart unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine may involve:
Large-scale reduction: Utilizing efficient and scalable reducing agents.
Catalytic amination: Employing robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine
Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(3-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- ®-1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine
Uniqueness
- Fluorine Positioning : The specific positioning of fluorine atoms can significantly alter the compound’s reactivity and biological activity.
- Trifluoromethyl Group : The presence of the trifluoromethyl group can enhance metabolic stability and membrane permeability.
Propriétés
Numéro CAS |
1079656-83-9 |
|---|---|
Formule moléculaire |
C9H9F4N |
Poids moléculaire |
207.17 g/mol |
Nom IUPAC |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5H,14H2,1H3/t5-/m1/s1 |
Clé InChI |
CYBTYBCFSPUKPL-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N |
SMILES canonique |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


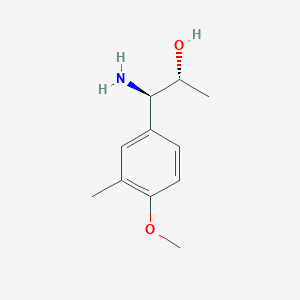

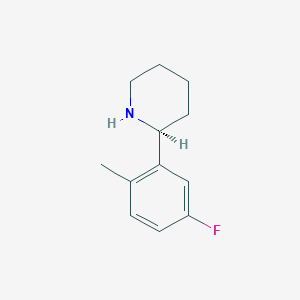


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
